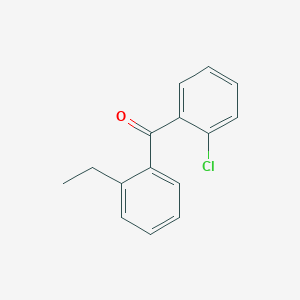

2-Chloro-2'-ethylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-2’-ethylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their ability to absorb ultraviolet light, making them useful in various applications such as sunscreens, perfumes, and as intermediates in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-2’-ethylbenzophenone can be synthesized through Friedel-Crafts acylation. This involves the reaction of benzene with 2-chloro-2’-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at low temperatures ranging from -20°C to 15°C .

Industrial Production Methods

In an industrial setting, the preparation of 2-Chloro-2’-ethylbenzophenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2’-ethylbenzophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.

Reduction: The compound can be reduced to form 2-ethylbenzophenone.

Oxidation: Oxidation reactions can convert the compound into more oxidized forms such as carboxylic acids.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted benzophenones.

Reduction: The major product is 2-ethylbenzophenone.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2’-ethylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymer chemistry

Wirkmechanismus

The mechanism of action of 2-Chloro-2’-ethylbenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include the activation of specific enzymes and receptors that mediate its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic.

2-Ethylbenzophenone: Lacks the chlorine atom, affecting its reactivity.

4-Chloro-4’-ethylbenzophenone: Positional isomer with different physical and chemical properties.

Uniqueness

2-Chloro-2’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Biologische Aktivität

2-Chloro-2'-ethylbenzophenone (CAS No. 951884-72-3) is an organic compound classified within the benzophenone family. Known for its ability to absorb ultraviolet (UV) light, it finds applications in various industries, including cosmetics and pharmaceuticals. This article focuses on its biological activities, mechanisms of action, and potential applications in medicine and industry.

- Molecular Weight : 244.71 g/mol

- Structure : Contains a chlorine atom and an ethyl group attached to the benzophenone core, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and antifungal domains. Its mechanism of action primarily involves interactions with biomolecules through electrophilic aromatic substitution, allowing it to form covalent bonds with nucleophilic sites on proteins.

The compound's electrophilic nature facilitates its interaction with various biological targets:

- Enzyme Inhibition : It can inhibit specific enzymes by modifying active sites.

- Receptor Interaction : Potentially interacts with cellular receptors, influencing signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzophenones found that this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated its effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In vitro tests have shown that this compound also possesses antifungal properties. It was effective against common fungal pathogens, including Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited a notable reduction in bacterial load when tested in combination with conventional antibiotics, suggesting a potential role as an adjuvant therapy.

Case Study 2: Phototoxicity Assessment

Another investigation assessed the phototoxic effects of benzophenones, including this compound, on human skin cells. Results indicated that while the compound is effective as a UV filter, it also induces oxidative stress at higher concentrations, necessitating careful consideration in cosmetic formulations.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other benzophenone derivatives:

| Compound | Antimicrobial Activity | Antifungal Activity |

|---|---|---|

| 2-Chlorobenzophenone | Moderate | Low |

| 4-Chloro-4'-ethylbenzophenone | Low | Moderate |

| 2-Ethylbenzophenone | High | High |

This comparison highlights the unique position of this compound as a potent antimicrobial and antifungal agent among its peers.

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGLIKOEPUAYSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.